N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2640819-39-0
Cat. No.: VC11850794
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640819-39-0 |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O2/c1-10-4-6-14(22-3)13(8-10)18-16(21)12-5-7-15-17-11(2)9-20(15)19-12/h4-9H,1-3H3,(H,18,21) |
| Standard InChI Key | ZAUHJZDADBDOID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a fused imidazo[1,2-b]pyridazine core, with a 2-methyl group on the imidazole ring and an N-(2-methoxy-5-methylphenyl) carboxamide substituent at the 6-position. The SMILES notation (CC1=C(C=CC=C1OC)NC(=O)C2=CN3C=NN=C3C=C2C) highlights its bicyclic structure and substituent arrangement.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.32 g/mol |
| SMILES | CC1=C(C=CC=C1OC)NC(=O)C2=CN3C=NN=C3C=C2C |
| LogP | ~2.1 (estimated) |
| Solubility | Moderate in DMSO, poor in aqueous media |
The methoxy group at the 2-position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methyl group at the 5-position may stabilize hydrophobic interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step reactions:
-
Core Formation: Condensation of α-bromoketones with 3-amino-6-halopyridazines under basic conditions to construct the imidazo[1,2-b]pyridazine backbone .
-
Carboxamide Introduction: Coupling of 6-carboxylic acid derivatives with 2-methoxy-5-methylaniline using carbodiimide-based reagents.
-
Functionalization: Late-stage modifications, such as O-methylation or reductive amination, to optimize substituents .
Reactivity Profile
The compound undergoes:
-
Nucleophilic Aromatic Substitution: At the 3-position of the pyridazine ring under acidic conditions .
-
Acylation/alkylation: At the carboxamide nitrogen to explore structure-activity relationships (SAR).
-
Oxidation: Of the methyl group to a carboxylic acid for solubility enhancement.
Biological Activities and Mechanisms of Action
Antimicrobial and Anti-Inflammatory Effects
Preliminary assays indicate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤10 μM, likely via disruption of cell wall synthesis. Anti-inflammatory effects, observed in murine macrophage models, suggest suppression of NF-κB signaling and TNF-α production.
Amyloid-Beta Imaging
Derivatives of imidazo[1,2-b]pyridazine exhibit high affinity for amyloid-beta plaques (e.g., for a related compound) . The methoxy group may facilitate blood-brain barrier penetration, making this compound a candidate for PET radiotracer development in Alzheimer’s disease .
Phosphodiesterase (PDE) Inhibition
Structural analogs demonstrate PDE10A inhibition (IC < 100 nM), implicating potential use in neurodegenerative or psychiatric disorders . The carboxamide group likely engages in hydrogen bonding with the PDE catalytic domain .
Structure-Activity Relationships (SAR)
Substituent Effects
-
C2 Methyl Group: Critical for maintaining planar geometry and target binding; removal reduces affinity by >50% .
-
N-Phenyl Carboxamide: Substitutions at the 2-methoxy and 5-methyl positions enhance selectivity for amyloid-beta over tau proteins .
-
C6 Position: Bulky groups (e.g., benzyl) improve antimycobacterial activity but may reduce solubility .
Table 2: Biological Activity of Selected Analogues
Pharmacokinetic and Pharmacodynamic Considerations
Absorption and Distribution
High logP (~2.1) favors oral bioavailability, though poor aqueous solubility may limit dissolution. Plasma protein binding exceeds 90% in rodent studies, necessitating formulation optimization.
Metabolism and Excretion
Hepatic cytochrome P450 (CYP3A4/2D6)-mediated oxidation generates hydroxylated metabolites, excreted renally. Co-administration with CYP inhibitors may require dose adjustments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume